![molecular formula C11H13BrN4O2 B2585097 Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate CAS No. 2416233-73-1](/img/structure/B2585097.png)
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods. It has been found to have a unique mechanism of action and can produce significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Optimization
Research on compounds structurally related to "Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate" often focuses on the synthesis and optimization of ligands for receptor targeting. For example, Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, showcasing the process of optimizing potency through systematic modifications, highlighting the chemical versatility and potential of pyrimidine derivatives in designing receptor-specific ligands (Altenbach et al., 2008).
Pharmacological Potential
The pharmacological exploration of pyrazolo[1,5-a]pyrimidines, and related structures, often targets their potential as inhibitors or activators in various biological pathways. Peng Li et al. (2016) identified a novel scaffold for phosphodiesterase 1 (PDE1) inhibitors, demonstrating the therapeutic potential of pyrazolopyrimidinones in treating cognitive deficits and other central nervous system disorders (Peng Li et al., 2016).
Antimicrobial and Antitumor Activities
Novel pyrazolo[3,4-d]pyrimidine-based compounds have been evaluated for their antimicrobial and antitumor activities. For instance, Amjad Ali et al. (2003) reported on derivatives that inhibit DNA polymerase III in Staphylococcus aureus, underscoring the antimicrobial promise of pyrazolo[3,4-d]pyrimidines (Amjad Ali et al., 2003).
Molecular Design and Drug Development
The design and synthesis of compounds with specific biological targets are a key application area. The work by Zhi-Wei Wang et al. (2022) on photoredox-catalyzed amination showcases innovative approaches to constructing complex molecules, potentially opening new avenues for drug development (Zhi-Wei Wang et al., 2022).
Structural Analysis and Material Science
Studies also extend to the examination of structural properties and the development of materials with specific functions. J. Portilla et al. (2006) investigated the hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidines, contributing to the understanding of their crystalline properties and potential applications in material science (J. Portilla et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-8-5-14-16-6-7(12)4-13-9(8)16/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNWGKNVXZTHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

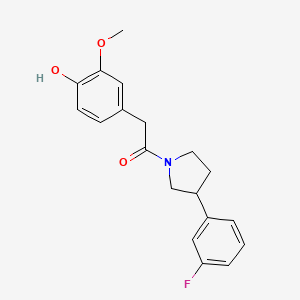
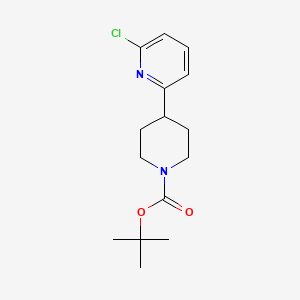
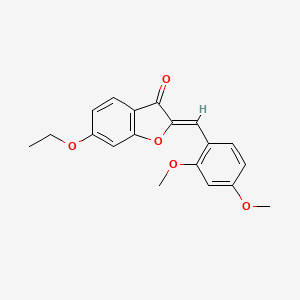
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2585023.png)
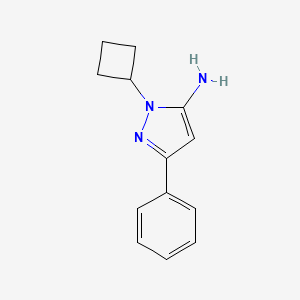
![4-((3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2585028.png)
![N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2585029.png)
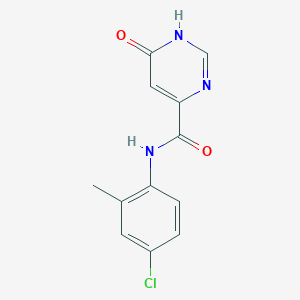
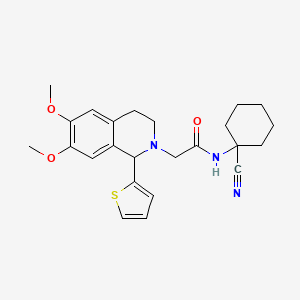
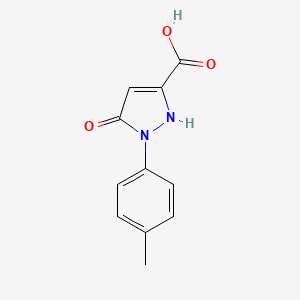
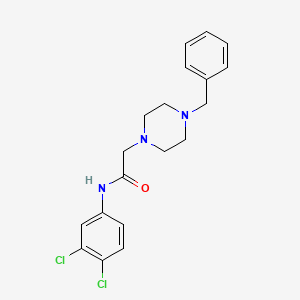
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2585034.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2585036.png)